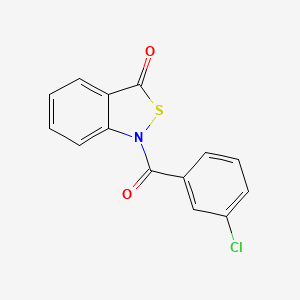

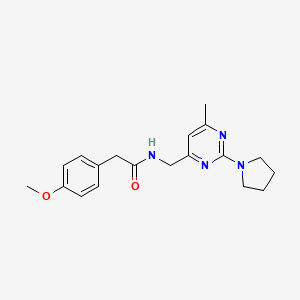

1-(3-Chlorbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

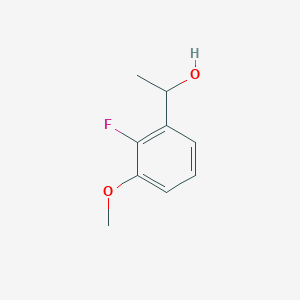

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common . Isothiazones are produced by oxidation of enamine-thiones . The ring structure of isothiazole is incorporated into larger compounds with biological activity such as the pharmaceutical drugs ziprasidone and perospirone .

Molecular Structure Analysis

The molecular structure of isothiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is unsaturated and features an S-N bond .Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, such as n-myristoyltransferase (nmt), which plays a crucial role in the post-translational modification of proteins .

Mode of Action

It’s suggested that the compound may form stable complexes with its targets through hydrophobic, π-stacking, and h-bond interactions . The compound’s benzylic position may undergo nucleophilic substitution reactions, which could potentially alter the function of the target protein .

Biochemical Pathways

Given its potential interaction with nmt, it could influence the myristoylation process, which is essential for protein localization and function .

Pharmacokinetics

Computational studies suggest that similar compounds have a good pharmacokinetic profile .

Result of Action

Some studies suggest that similar compounds exhibit antileishmanial activity, indicating that they may interfere with the growth and proliferation of certain parasites .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one is its ability to inhibit the activity of acetylcholinesterase, which makes it suitable for use in the development of new drugs for the treatment of Alzheimer's disease. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one also possesses antibacterial and antifungal properties, which make it suitable for use in the development of new antibiotics. However, one of the limitations of 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one. One area of research is the development of new drugs for the treatment of Alzheimer's disease. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one has been found to inhibit the activity of acetylcholinesterase, which makes it a promising candidate for the development of new drugs for the treatment of this disease. Another area of research is the development of new antibiotics. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one possesses antibacterial and antifungal properties, which make it a promising candidate for the development of new antibiotics. Finally, there is a need for further research on the mechanism of action of 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, as this will help to better understand its potential applications in various fields.

Conclusion:

In conclusion, 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one can be synthesized through the reaction between 3-chlorobenzoyl chloride and benzo[c]isothiazol-3(2H)-one in the presence of a base such as triethylamine. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one has been extensively studied for its potential applications in various fields, including the development of new drugs for the treatment of Alzheimer's disease and the development of new antibiotics. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one possesses antibacterial, antifungal, and antitumor properties, which make it suitable for use in these applications. Further research is needed to better understand the mechanism of action of 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one and its potential applications in various fields.

Synthesemethoden

1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one can be synthesized through the reaction between 3-chlorobenzoyl chloride and benzo[c]isothiazol-3(2H)-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one through a series of steps. The yield of the synthesis process is generally high, and the purity of the product can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

- Hydrazidverbindungen, einschließlich 1-(3-Chlorbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-on, wurden auf ihr Antituberkulose-Potenzial untersucht .

- Forscher haben Derivate von Isonikotinsäurehydrazid, wie N’- (3-Chlorbenzoyl)isonikotinsäurehydrazid, synthetisiert und getestet, die eine Aktivität gegen Mycobacterium tuberculosis (H37Rv) mit einem Minimalen Hemmkonzentration (MHK)-Wert von 25 ppm zeigten .

- Rechnergestützte Studien legen nahe, dass der Bis-(1-(3-Chlorbenzoyl)-3-Phenylthiourea) Kobalt (III)-Komplex, der wahrscheinlich die Titelverbindung enthält, vielversprechend als Antikrebs-Kandidat ist .

- Die Koordination von Metallionen (wie Eisen(III)) an Liganden wie this compound kann die pharmakologische Aktivität verstärken .

Antituberkulose-Aktivität

Antikrebs-Eigenschaften

Metallkomplexbildung

Verbesserung der thermischen Stabilität

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in der Antituberkulose-Forschung, in Antikrebs-Studien und in der Metallkomplexbildung ist. Seine vielseitigen Eigenschaften rechtfertigen weitere Untersuchungen in verschiedenen wissenschaftlichen Disziplinen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊

Eigenschaften

IUPAC Name |

1-(3-chlorobenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKRQDVGOUOHQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)

![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone](/img/structure/B2403004.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)

![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)

![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)

![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)